molecular formula C20H18N4O5S B2631068 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide CAS No. 921839-77-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2631068
CAS No.: 921839-77-2
M. Wt: 426.45
InChI Key: AWJMFOADFCWARP-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase KDM6B. KDM6B plays a critical role in epigenetic regulation by removing methyl groups from histones, which can activate or repress gene expression. GSK-J4 has shown promising results in scientific research, particularly in cancer and inflammatory diseases.

Scientific Research Applications

Radiotracer Development

  • "N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide" derivatives have been used in the development of radiotracers like [11C]L-159,884 for imaging angiotensin II, AT1 receptors (Hamill et al., 1996).

Antibacterial Properties

  • Derivatives of this compound have shown potential in antibacterial applications. For example, specific derivatives exhibited low minimum inhibitory concentration values against Proteus vulgaris, suggesting effectiveness in targeting bacterial infections (Ravichandiran et al., 2015).

Synthesis and Characterization

  • Various derivatives have been synthesized and characterized, providing insights into their potential applications in drug design and medicinal chemistry. These studies often involve structural characterization and analysis of the compounds' properties (Wójcicka et al., 2022).

Cardiotonic Agents

  • Some derivatives have been explored as cardiotonic agents. Their structures have been elucidated, and their activities assessed, revealing cardiotonic effects comparable to existing compounds (Wang et al., 2008).

Inhibition of α-Glucosidase

  • Structural studies of certain pyridazine derivatives have shown their potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests possible applications in managing diabetes or obesity (Zaoui et al., 2021).

Antimycobacterial Activity

  • Novel nitrobenzamide derivatives, related to the queried compound, have shown significant antimycobacterial activity, indicating potential use in treating tuberculosis and related infections (Wang et al., 2019).

Electrophysiological Activity

  • Studies have investigated the electrophysiological activities of N-substituted imidazolylbenzamides, demonstrating their potential as class III agents in cardiac applications (Morgan et al., 1990).

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-9-17(22-23-19)14-4-7-16(8-5-14)21-20(25)15-6-10-18(24(26)27)13(2)12-15/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJMFOADFCWARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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